2-(4-chlorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one
Description
The compound 2-(4-chlorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one features a dihydroisoquinolinone core substituted at two critical positions:
- Position 2: A 4-chlorobenzyl group, contributing electron-withdrawing properties and influencing lipophilicity.
- Position 5: A 2-(indolin-1-yl)-2-oxoethoxy substituent, comprising an ethoxy linker connected to a bicyclic indoline moiety via a carbonyl group.
The compound’s complexity arises from the indoline ring’s fused bicyclic system, which may confer rigidity and selectivity in biological interactions.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c27-20-10-8-18(9-11-20)16-28-14-13-21-22(26(28)31)5-3-7-24(21)32-17-25(30)29-15-12-19-4-1-2-6-23(19)29/h1-11H,12-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYKYRCCFUUXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a member of the isoquinolinone family, which has garnered attention for its diverse biological activities. This article focuses on the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a 4-chlorobenzyl group, an indolin moiety, and a dihydroisoquinolinone core, which contribute to its biological properties.
Anticancer Activity
Research has indicated that derivatives of dihydroisoquinolinones exhibit significant anticancer properties. For instance, a study highlighted the design and synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives as inhibitors of protein arginine methyltransferase 5 (PRMT5), which is crucial for cancer cell proliferation. One derivative demonstrated potent antiproliferative activity against non-Hodgkin lymphoma cells (Z-138) with favorable pharmacokinetic profiles and low toxicity .
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of PRMT5 : This inhibition leads to reduced cell growth and induces apoptosis in cancer cells.
- Disruption of Biological Membranes : Some derivatives have been shown to disrupt membrane integrity in target pathogens, suggesting a potential application in antifungal or antimicrobial therapies .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that specific substitutions on the isoquinolinone scaffold significantly affect biological activity. For example, the presence of a carboxyl group at the C4 position has been identified as essential for maintaining activity against certain pathogens .
Study 1: Antifungal Activity
A recent investigation into the antifungal properties of dihydroisoquinolinones revealed that certain derivatives exhibited superior efficacy against Pythium recalcitrans, a common phytopathogen. The most active compound demonstrated an EC50 value of 14 μM, outperforming commercial antifungal agents like hymexazol .
Study 2: Cancer Cell Inhibition
In another study focusing on non-Hodgkin lymphoma, researchers synthesized a series of compounds based on the dihydroisoquinoline scaffold. The lead compound exhibited high selectivity for PRMT5 and effectively inhibited tumor growth in xenograft models .
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with three analogs from the provided evidence, focusing on substituents, molecular properties, and structural distinctions:
Analysis of Substituent Effects
Position 2 Modifications
- Electron-Withdrawing Groups (Cl, Br): The target compound’s 4-chlorobenzyl group enhances polarity and metabolic stability compared to the 4-bromobenzyl analog (), which may exhibit slower clearance due to bromine’s larger size .
Position 5 Modifications
- Heterocyclic Moieties: The indoline substituent (target and ) offers a rigid bicyclic system, likely improving target selectivity over the pyrrolidine analog (), which has a smaller, more flexible monocyclic structure .
Research Findings and Implications
- Bioactivity : Compounds with indoline substituents (target, ) are hypothesized to exhibit higher receptor affinity due to enhanced π-π stacking and hydrogen-bonding interactions.
- Metabolic Stability : Bromine substitution () may prolong half-life but could increase molecular weight and reduce solubility .
- Steric Effects : The ortho-methyl group in ’s compound may hinder interactions with deep binding pockets, making it less effective than the para-substituted target .
Q & A
What synthetic methodologies are recommended for optimizing the synthesis of 2-(4-chlorobenzyl)-5-(2-(indolin-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one?
Answer:
The synthesis of complex heterocyclic compounds like this requires multi-step protocols. Key steps include:
- Condensation Reactions : Analogous to and , refluxing intermediates (e.g., substituted indole derivatives) with acetic acid and sodium acetate can facilitate cyclization. For example, coupling 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones under reflux (3–5 h) may yield core scaffolds .
- Purification : Recrystallization from DMF/acetic acid mixtures (as in ) ensures high purity.
- By-Product Mitigation : Monitor reaction progress via TLC/HPLC and adjust stoichiometry (e.g., 1.1 equiv of aldehyde derivatives) to suppress side reactions .
Table 1 : Example Reaction Conditions
| Step | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 3-formyl-indole derivative | Acetic acid | 3–5 | 60–75 |
| 2 | Sodium acetate | DMF | Recryst. | >95 |
How should researchers design experiments to evaluate the compound’s pharmacokinetic properties?
Answer:
Adopt a split-plot design (as in ) to assess variables like bioavailability, metabolism, and tissue distribution:
- Primary Plots : Test species (e.g., murine vs. primate).
- Subplots : Dosage regimens (single vs. repeated dosing).
- Sub-Subplots : Timepoints for plasma/tissue sampling.
Use LC-MS/MS for quantification and non-compartmental analysis for parameters like AUC and Cmax. Include at least four biological replicates to account for inter-individual variability .
How can contradictions in reported biological activities of structurally related compounds guide research on this compound?
Answer:
Discrepancies in biological data (e.g., receptor affinity vs. in vivo efficacy) often arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) using guidelines from .
- Theoretical Alignment : Link findings to receptor theory or signaling pathways (e.g., GPCR allosteric modulation) to contextualize results .
- Meta-Analysis : Compare IC50 values across studies to identify outliers and refine experimental conditions.
What methodologies are recommended for assessing the compound’s environmental fate and ecological risks?
Answer:
Follow the framework in :
- Physicochemical Profiling : Determine logP, solubility, and stability under varied pH/temperature.
- Biotic/Abiotic Degradation : Use OECD 307 guidelines to study hydrolysis and microbial degradation.
- Trophic Transfer Studies : Expose model organisms (e.g., Daphnia magna) to assess bioaccumulation.
- Computational Modeling : Predict environmental distribution using EPI Suite or ECOSAR .
How can computational modeling enhance mechanistic studies of this compound?
Answer:
Integrate molecular docking (e.g., AutoDock Vina) with MD simulations (GROMACS):
- Target Selection : Prioritize receptors (e.g., serotonin transporters) based on structural homology to related compounds ().
- Validation : Compare docking scores with experimental binding data (SPR/ITC).
- Free Energy Calculations : Use MM-PBSA to quantify binding affinities and identify critical residues .
What strategies resolve low yields during the final stages of synthesis?
Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization ().
- Microwave Assistance : Reduce reaction times and improve efficiency (e.g., 30 min vs. 5 h under conventional heating).
- By-Product Analysis : Use GC-MS or <sup>13</sup>C NMR to identify impurities and adjust protecting groups .
How should researchers validate the compound’s purity and structural integrity?
Answer:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) and >95% purity threshold.
- Spectroscopy : Compare <sup>1</sup>H/<sup>13</sup>C NMR shifts with DFT-calculated spectra ().
- Single-Crystal XRD : Resolve stereochemistry (as in ) to confirm absolute configuration .
What experimental frameworks support translational studies of this compound?
Answer:
- Preclinical Models : Use patient-derived xenografts (PDX) or organoids to mimic human pathology.
- Dose Escalation : Apply Fibonacci sequences in toxicity studies to determine MTD.
- Biomarker Integration : Pair pharmacokinetic data with transcriptomic profiling (RNA-seq) to identify response markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
